Farnesyl diphosphate

Overview

Description

Farnesyl diphosphate is a key intermediate in the biosynthesis of terpenes and terpenoids, which include sterols, carotenoids, and other essential biomolecules . It plays a crucial role in various biological processes, including the synthesis of coenzyme Q, dolichol, and protein prenylation . This compound is synthesized by the enzyme this compound synthase, which catalyzes the sequential condensation of isopentenyl diphosphate and dimethylallyl diphosphate .

Preparation Methods

Synthetic Routes and Reaction Conditions

Farnesyl diphosphate is synthesized through a two-step reaction catalyzed by this compound synthase. The first step involves the condensation of dimethylallyl diphosphate with isopentenyl diphosphate to form geranyl diphosphate. In the second step, geranyl diphosphate reacts with another molecule of isopentenyl diphosphate to produce this compound . The reaction requires divalent metal cations, such as magnesium or manganese, which coordinate to the diphosphate moiety of the substrates and interact with conserved aspartate residues in the enzyme’s active site .

Industrial Production Methods

Industrial production of this compound typically involves the use of recombinant DNA technology to express this compound synthase in microbial hosts, such as Escherichia coli . The enzyme is then purified, and the reaction is carried out under controlled conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Farnesyl diphosphate undergoes various chemical reactions, including:

Condensation Reactions: As mentioned earlier, this compound is formed through the condensation of isopentenyl diphosphate and dimethylallyl diphosphate.

Oxidation and Reduction: This compound can be oxidized to form farnesol, a key intermediate in the biosynthesis of other terpenoids.

Substitution Reactions: This compound can undergo substitution reactions to form various derivatives, such as farnesylated proteins.

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of this compound include isopentenyl diphosphate, dimethylallyl diphosphate, and metal cations like magnesium and manganese . The reactions are typically carried out under controlled pH and temperature conditions to ensure optimal enzyme activity .

Major Products Formed

The major products formed from the reactions of this compound include geranyl diphosphate, farnesol, and various farnesylated proteins .

Scientific Research Applications

Farnesyl diphosphate has numerous scientific research applications, including:

Mechanism of Action

Farnesyl diphosphate exerts its effects through its role as a precursor in the biosynthesis of various essential biomolecules. The enzyme this compound synthase catalyzes the formation of this compound, which is then used in the synthesis of sterols, dolichols, carotenoids, and ubiquinones . This compound also serves as a substrate for protein farnesylation, a post-translational modification that is crucial for the proper functioning of many proteins, including those involved in cell signaling and growth .

Comparison with Similar Compounds

Farnesyl diphosphate is similar to other prenyl diphosphates, such as geranyl diphosphate and geranylgeranyl diphosphate . it is unique in its role as a precursor for the synthesis of specific terpenoids and its involvement in protein farnesylation . Other similar compounds include:

Farnesene: A sesquiterpene hydrocarbon derived from this compound.

Farnesol: An alcohol derived from the reduction of this compound.

Geranyl diphosphate: A precursor in the biosynthesis of monoterpenes.

Geranylgeranyl diphosphate: A precursor in the biosynthesis of diterpenes and other terpenoids.

Properties

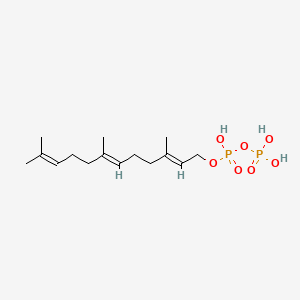

IUPAC Name |

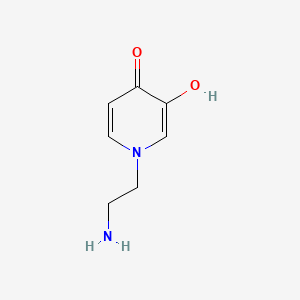

phosphono [(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28O7P2/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-21-24(19,20)22-23(16,17)18/h7,9,11H,5-6,8,10,12H2,1-4H3,(H,19,20)(H2,16,17,18)/b14-9+,15-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWFJDQUYCIWHTN-YFVJMOTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/COP(=O)(O)OP(=O)(O)O)/C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28O7P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701020624 | |

| Record name | (2E,6E)-Farnesyl diphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701020624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Farnesyl pyrophosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000961 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

372-97-4, 13058-04-3 | |

| Record name | Farnesyl diphosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=372-97-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sq 32709 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000372974 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Farnesyl pyrophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013058043 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Farnesyl diphosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07780 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (2E,6E)-Farnesyl diphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701020624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FARNESYL PYROPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79W6B01D07 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Farnesyl pyrophosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000961 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of nitrogen-containing bisphosphonate drugs?

A1: Research indicates that farnesyl diphosphate synthase, an enzyme in the mevalonate pathway, is the major molecular target of nitrogen-containing bisphosphonate drugs [, , ]. These drugs inhibit this compound synthase, leading to the prevention of protein prenylation in cells like osteoclasts [].

Q2: How does the inhibition of this compound synthase affect bone resorption?

A2: Inhibiting this compound synthase with nitrogen-containing bisphosphonates reduces geranylgeranyl diphosphate levels, which are crucial for protein prenylation []. This disruption of protein prenylation in osteoclasts ultimately leads to the inhibition of bone resorption [, ].

Q3: Does inhibiting multiple enzymes in the mevalonate pathway offer any advantages in terms of antiresorptive potency?

A3: Studies suggest that inhibiting more than one enzyme in the mevalonate pathway, such as both this compound synthase and isopentenyl diphosphate isomerase, might lead to increased antiresorptive potency compared to inhibiting this compound synthase alone [].

Q4: How does this compound contribute to the biosynthesis of important molecules in ticks?

A4: this compound acts as a precursor for various essential molecules in ticks, including ubiquinones, dolichols, and protein prenyl groups []. Additionally, ticks possess enzymes capable of converting this compound into farnesal, potentially leading to the production of a juvenile hormone III precursor [].

Q5: What is the role of this compound in artemisinin biosynthesis?

A5: In the initial step of artemisinin biosynthesis, amorpha-4,11-diene synthase utilizes this compound as a substrate to form the sesquiterpene amorpha-4,11-diene, a critical precursor to the antimalarial drug artemisinin [, ].

Q6: What is the molecular formula and weight of this compound?

A6: While not explicitly stated in the provided texts, this compound (C15H28O7P2) has a molecular weight of 382.34 g/mol. This can be deduced from its structure as a 15-carbon isoprenoid diphosphate.

Q7: What type of reaction does this compound synthase catalyze?

A7: this compound synthase catalyzes the sequential head-to-tail condensation of two molecules of isopentenyl diphosphate with dimethylallyl diphosphate to produce this compound []. This enzymatic reaction is crucial for the synthesis of various isoprenoid compounds.

Q8: Can this compound synthase produce compounds other than this compound?

A8: While this compound synthase primarily produces this compound, studies have shown that mutations in the enzyme, specifically at position 81, can alter its product specificity []. For example, replacing tyrosine with histidine at this position allows the enzyme to produce geranylgeranyl diphosphate (C-20) and even longer polyprenyl diphosphates [].

Q9: How do the kinetic properties of this compound synthase isoforms differ?

A9: Different isoforms of this compound synthase can exhibit variations in their kinetic behavior. For instance, the FDS-1 isoform from Big Sagebrush prefers geranyl diphosphate over dimethylallyl diphosphate as an allylic substrate and functions optimally at acidic pH compared to the FDS-2 isoform [].

Q10: What are the potential applications of manipulating this compound synthase activity in plants?

A10: Modifying this compound synthase activity in plants can impact various aspects, including:

- Enhanced Disease Resistance: Overexpressing the fps gene from Mentha spicata in tobacco plants increased their resistance to Alternaria alternata infection, suggesting potential applications in plant disease resistance engineering [].

- Linalool Overproduction: Combining modified linalool synthase with downregulated this compound synthase led to increased linalool production in Saccharomyces cerevisiae, highlighting a strategy for producing valuable monoterpenes [].

Q11: How is molecular modeling used to study this compound synthase?

A11: Researchers employ molecular modeling to analyze the three-dimensional structure of this compound synthase, comparing it to known structures like avian this compound synthase []. This approach helps in understanding the enzyme's structure-function relationships and identifying potential binding sites for substrates and inhibitors.

Q12: Can you elaborate on the use of molecular modeling in studying the catalytic mechanism of Methylococcus capsulatus squalene synthase (SQS)?

A12: Molecular modeling, specifically homology modeling, was employed to investigate the substrate/inhibitor binding sites of Methylococcus capsulatus SQS []. This approach, coupled with site-directed mutagenesis, aided in understanding the roles of specific amino acid residues in substrate binding and catalysis.

Q13: How do structural modifications of this compound analogues impact their interaction with farnesyl-protein transferase (FTase)?

A13: Research indicates that replacing isoprene units in this compound analogues with aryl groups can significantly impact their interaction with FTase []. Specifically, analogues with a benzyl group replacing the first isoprene unit or those with each isoprene unit replaced by an aryl group act as good substrates for FTase [].

Q14: What is the significance of the diphosphate linkage in allylic substrates for prenyltransferase activity?

A14: Studies using diphosphate-modified analogues of this compound revealed that the diphosphate linkage, capable of chelating with divalent cations, plays a crucial role in both the topology and kinetics of prenyltransferase reactions, particularly for this compound synthase and solanesyl diphosphate synthase [].

Q15: How do structural changes in bisphosphonates affect their ability to inhibit this compound synthase?

A15: Even minor structural modifications to the R(2) side chain of nitrogen-containing bisphosphonates can drastically alter their potency for inhibiting this compound synthase []. This sensitivity highlights the importance of specific structural features for effective enzyme inhibition and, consequently, for their antiresorptive potency.

Q16: Can you provide examples of structure-activity relationships in this compound synthase inhibitors and their impact on potency?

A16: Research has demonstrated a strong correlation between the ability of nitrogen-containing bisphosphonates to inhibit this compound synthase and their potency in inhibiting bone resorption []. For instance:

- Zoledronic acid and minodronate, which possess heterocyclic rings in their R(2) side chains, exhibit potent inhibition of this compound synthase at nanomolar concentrations, correlating with their high antiresorptive potency in vivo [].

- Minor structural changes to the R(2) side chain of these heterocycle-containing bisphosphonates, resulting in less potent inhibitors of bone resorption in vivo, also led to a significant reduction in their ability to inhibit this compound synthase in vitro [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(Acetyloxymethyl)-7-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1211708.png)

![[3-CHLORO-4-(PHENYLMETHOXY)PHENYL]ACETIC ACID](/img/structure/B1211715.png)